![molecular formula C22H21NSe B14198355 Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- CAS No. 831200-73-8](/img/structure/B14198355.png)
Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- is a complex organic compound that features a benzenemethanamine core with a phenylseleno group attached to a propylidene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- typically involves multi-step organic reactions. One common method includes the reaction of benzenemethanamine with a phenylseleno-substituted propylidene precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process must also include purification steps such as distillation, crystallization, or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- can undergo various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding simpler amine derivatives.
Substitution: The benzenemethanamine core can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction can produce simpler amine compounds.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of seleno compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- involves its interaction with molecular targets and pathways within biological systems. The phenylseleno group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s amine group can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, N-phenyl-: A simpler analog without the phenylseleno group.
Benzenemethanamine, N-(2-phenyl-2-cyclohexen-1-yl)-: Another derivative with a different substituent on the propylidene chain.
Uniqueness
Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
831200-73-8 |
|---|---|
Molekularformel |
C22H21NSe |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
N-benzyl-3-phenyl-2-phenylselanylpropan-1-imine |
InChI |
InChI=1S/C22H21NSe/c1-4-10-19(11-5-1)16-22(24-21-14-8-3-9-15-21)18-23-17-20-12-6-2-7-13-20/h1-15,18,22H,16-17H2 |
InChI-Schlüssel |
JWEFXXXPLLXHFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C=NCC2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


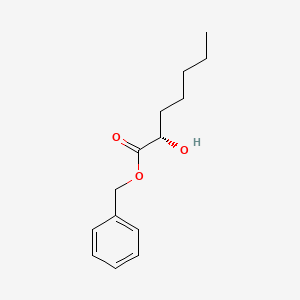
methanone](/img/structure/B14198294.png)
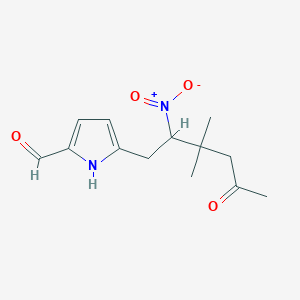
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
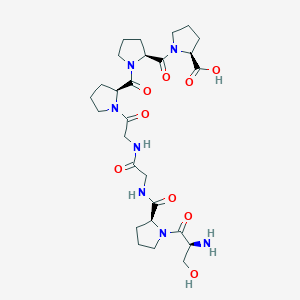
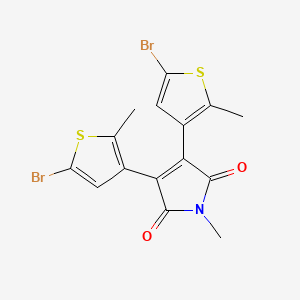
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
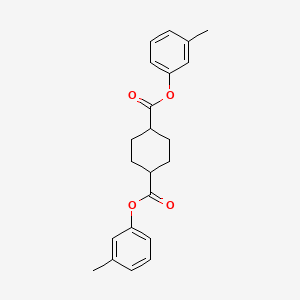
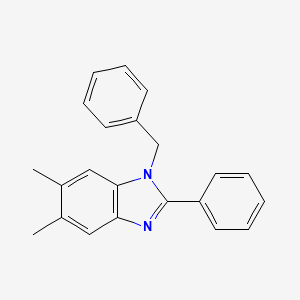

![Trimethyl[(2,2,3,3-tetramethylcyclopropane-1-carbonyl)oxy]stannane](/img/structure/B14198322.png)
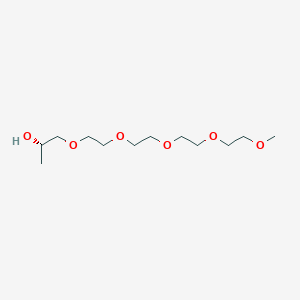
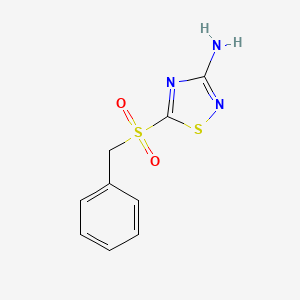
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)
